molecular formula C29H36BF4N B7778113 2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate

2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate

Cat. No.: B7778113
M. Wt: 485.4 g/mol
InChI Key: PDESJTNOLTZCBH-UHFFFAOYSA-N
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Description

2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate is a complex organic compound with a unique structure It belongs to the quinolinium salt family and is characterized by its bulky tert-butyl group, hexyl chain, and phenyl ring attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde with a suitable ketone or aldehyde under acidic conditions. The resulting quinoline derivative is then functionalized with the tert-butyl, hexyl, and phenyl groups through subsequent reactions such as alkylation and acylation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the quinoline nitrogen or other positions on the ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Quinone derivatives

  • Reduction: : Hydroquinoline derivatives

  • Substitution: : Alkylated or aminated quinoline derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate is used as a fluorescent probe or a molecular probe to study biological systems. Its fluorescence properties can be exploited to visualize cellular processes.

Medicine

In the field of medicine, this compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting various diseases.

Industry

In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic materials

Mechanism of Action

The mechanism by which 2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate exerts its effects depends on its specific application. For example, as a fluorescent probe, its mechanism involves the absorption of light and subsequent emission of fluorescence. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline: : A simpler analog without the tert-butyl, hexyl, and phenyl groups.

  • Benzo[h]quinoline: : A related compound with a similar core structure but different substituents.

  • Tetrafluoroborate salts: : Other quinolinium tetrafluoroborate salts with different substituents.

Uniqueness

2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate stands out due to its bulky tert-butyl group, which can influence its reactivity and physical properties. The hexyl chain and phenyl ring add further complexity and potential for diverse applications.

Properties

IUPAC Name

2-tert-butyl-1-hexyl-4-phenyl-5,6-dihydrobenzo[h]quinolin-1-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N.BF4/c1-5-6-7-13-20-30-27(29(2,3)4)21-26(22-14-9-8-10-15-22)25-19-18-23-16-11-12-17-24(23)28(25)30;2-1(3,4)5/h8-12,14-17,21H,5-7,13,18-20H2,1-4H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDESJTNOLTZCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCC[N+]1=C(C=C(C2=C1C3=CC=CC=C3CC2)C4=CC=CC=C4)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36BF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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